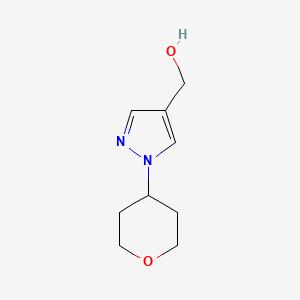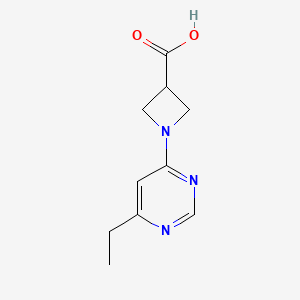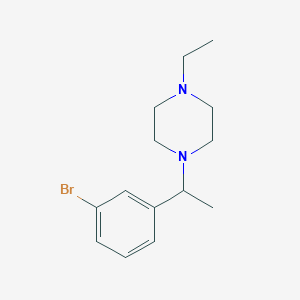![molecular formula C12H16FNO B1532815 4-[(4-Fluoropiperidin-1-yl)methyl]phenol CAS No. 1715917-12-6](/img/structure/B1532815.png)
4-[(4-Fluoropiperidin-1-yl)methyl]phenol
Descripción general
Descripción
“4-[(4-Fluoropiperidin-1-yl)methyl]phenol”, also known as fluoropiperidinyl-phenol, is a research chemical compound. It has a CAS Number of 1715917-12-6 and a molecular formula of C12H16FNO .
Molecular Structure Analysis
The InChI code for “4-[(4-Fluoropiperidin-1-yl)methyl]phenol” is 1S/C12H16FNO/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The molecular weight of “4-[(4-Fluoropiperidin-1-yl)methyl]phenol” is 209.26 g/mol .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Research has shown that derivatives of 4-methyl-2,6-diformylphenol, which share structural similarity with 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, are crucial in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, making them valuable in environmental monitoring and analytical chemistry (Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) applications. Specifically, the use of iridium emitters with phenol-based ancillary ligands, closely related to 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, has demonstrated efficiency in OLEDs with low efficiency roll-off, indicating promising applications in display and lighting technologies (Jin et al., 2014).
Organic Solar Cells
The application of 4,4'-Biphenol, a compound related to 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, as a "molecular lock" in organic solar cells has been researched. This approach aims to enhance the efficiency and stability of organic solar cells, highlighting the potential of phenol derivatives in renewable energy technologies (Cheng et al., 2016).
Molecular Sensing and Imaging
Salicylaldehyde-based hydrazones, structurally related to 4-[(4-Fluoropiperidin-1-yl)methyl]phenol, have shown promising results in fluorescent "turn on" chemo-sensing of metal ions like Al3+ and applications in living cells imaging. This research opens pathways for using phenol derivatives in biological imaging and diagnostics (Rahman et al., 2017).
Material Science
Phenol derivatives have been utilized in the synthesis and characterization of oligomers and their metal complexes, exploring their thermal degradation and potential applications in materials science. These studies contribute to understanding the properties and applications of phenolic compounds in the development of new materials (Kaya & Gül, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-fluoropiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGCNJVBFUYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluoropiperidin-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






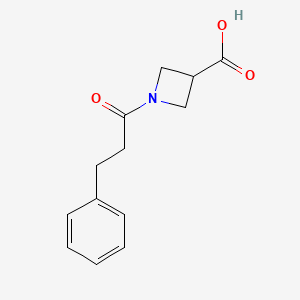
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

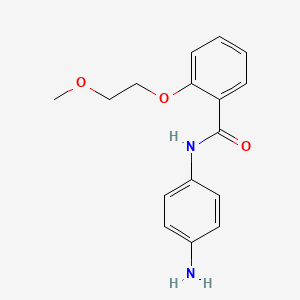
![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)
